Cas no 75318-49-9 ((5z)-4-chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine)
(5z)-4-chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine Chemical and Physical Properties
Names and Identifiers
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- (5Z)-4-Chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine
- CTK1D4409
- 4-Chlor-4'-pyrrolidinoazobenzol
- 4-Chlor-5-(4-methoxyphenylimino)-5H-1,2,3-dithiazol
- 4-chloro-5-([4-methoxyphenyl]imino)-5H-1,2,3-dithiazole
- Pyrrolidine, 1-[4-[(4-chlorophenyl)azo]phenyl]-
- 1-[4-(4-chloro-phenylazo)-phenyl]-pyrrolidine
- (4-CHLORO-[1,2,3]DITHIAZOL-5-YLIDENE)-(4-METHOXY-PHENYL)-AMINE
- 4-chloro-N-(4-methoxyphenyl)-5-dithiazolimine
- MFCD00243384
- cid_826857
- (4-chlorodithiazol-5-ylidene)-(4-methoxyphenyl)amine
- N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-4-methoxyaniline
- N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-4-methoxyaniline
- 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine
- MLS000550209
- 4-chloranyl-N-(4-methoxyphenyl)-1,2,3-dithiazol-5-imine
- SMR000113889
- 4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine
- BDBM34653
- CHEMBL75412
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-N-(4-methoxyphenyl)amine
- Oprea1_181556
- STL447215
- AE-641/11289378
- 75318-49-9
- 11K-010
- MLS-0391038.0001
- AKOS005077819
- HMS2344O19
- (5z)-4-chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine
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- Inchi: 1S/C9H7ClN2OS2/c1-13-7-4-2-6(3-5-7)11-9-8(10)12-15-14-9/h2-5H,1H3/b11-9-
- InChI Key: LRRDBQACGOYDLN-LUAWRHEFSA-N
- SMILES: ClC1/C(=N/C2C=CC(=CC=2)OC)/SSN=1
Computed Properties
- Exact Mass: 257.96901
- Monoisotopic Mass: 257.9688329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 84.6Ų
Experimental Properties
- PSA: 33.95
(5z)-4-chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742040-1g |
4-Chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine |
75318-49-9 | 98% | 1g |
¥3185.00 | 2024-07-28 |
(5z)-4-chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (5z)-4-chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine
(5Z)-4-Chloro-N-(4-Methoxyphenyl)-5H-1,2,3-Dithiazol-5-Imine: A Comprehensive Overview
Introduction to (5Z)-4-Chloro-N-(4-Methoxyphenyl)-5H-1,2,3-Dithiazol-5-Imine
The compound (5Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine (CAS No. 75318-49-9) is a highly specialized organic compound belonging to the class of dithiazole derivatives. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The structure of this compound is characterized by a dithiazole ring system with a chlorine substituent at the 4-position and a methoxyphenyl group attached to the nitrogen atom at the 5-position. These structural features contribute to its distinctive reactivity and functionality.
Chemical Structure and Properties
The dithiazole ring system in (5Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine is a five-membered heterocyclic structure containing two sulfur atoms and one nitrogen atom. The Z configuration at the 5-position indicates that the substituents on the double bond are on the same side. This stereochemistry plays a crucial role in determining the compound's electronic properties and reactivity. The presence of the chlorine atom at the 4-position introduces electron-withdrawing effects, which can influence the compound's stability and reactivity. Additionally, the methoxyphenyl group attached to the nitrogen atom contributes to the compound's hydrophilicity and potential for hydrogen bonding.
Synthesis and Characterization
The synthesis of (5Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine involves a series of carefully controlled reactions. Typically, it is synthesized through a condensation reaction between a suitable thioamide or thiosemicarbazide derivative and an aldehyde or ketone in the presence of an acid catalyst. The stereochemistry at the 5-position is determined during this step and can be controlled by adjusting reaction conditions such as temperature and solvent. The compound has been characterized using various spectroscopic techniques including UV-vis spectroscopy, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analyses confirm its molecular formula (C10H9ClN3S2) and molecular weight (286.7 g/mol).
Applications in Research and Development
Recent studies have highlighted the potential of (5Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine in various areas of research. One promising application is its use as a precursor for synthesizing more complex dithiazole derivatives with enhanced biological activity. For instance, researchers have explored its role in drug design targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders. The compound's ability to form stable complexes with metal ions has also made it a valuable tool in coordination chemistry and materials science.
In addition to its role as an intermediate in organic synthesis, (5Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine has been investigated for its potential as an electroactive material in organic electronics. Its unique electronic properties make it a candidate for use in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical stability.
Safety and Handling Considerations
While (5Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine is not classified as a hazardous substance under current regulations, proper handling procedures should still be followed to ensure safety in laboratory settings. It is important to handle this compound with care due to its potential sensitivity to moisture and light. Storage recommendations include keeping it in an air-tight container under dry conditions away from direct sunlight.
Furthermore, while there is no evidence suggesting acute toxicity at typical exposure levels, chronic exposure studies are recommended to fully assess its safety profile. Proper personal protective equipment such as gloves and goggles should be worn during handling to minimize any potential risks.
Conclusion
In conclusion, (5Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine (CAS No. 75318-49
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